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Compound of Interest

Compound Name: 2,2-Diphenylpropane

Cat. No.: B1583060 Get Quote

2,2-Diphenylpropane, with the CAS number 778-22-3, is a unique molecule featuring a

quaternary carbon atom bonded to two phenyl rings and two methyl groups.[1] Its chemical

formula is C₁₅H₁₆ and it has a molecular weight of approximately 196.29 g/mol .[2] The

symmetrical nature of its structure profoundly influences its spectroscopic signatures. For

researchers in materials science and organic synthesis, a thorough understanding of its

spectral data is paramount for unambiguous identification, purity assessment, and quality

control.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 2,2-diphenylpropane. It is designed for

scientists and professionals, offering not just the data, but the underlying principles and

experimental considerations that dictate the spectral outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of

organic molecules. For 2,2-diphenylpropane, both ¹H and ¹³C NMR provide critical and

complementary information.

¹H NMR Spectroscopy: A Tale of Two Signals
Theoretical Insight: The high degree of symmetry in 2,2-diphenylpropane simplifies its proton

NMR spectrum significantly. All six protons of the two methyl groups are chemically equivalent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1583060?utm_src=pdf-interest
https://www.benchchem.com/product/b1583060?utm_src=pdf-body
https://www.scbt.com/p/2-2-diphenylpropane-778-22-3
https://www.guidechem.com/dictionary/en/778-22-3.html
https://www.benchchem.com/product/b1583060?utm_src=pdf-body
https://www.benchchem.com/product/b1583060?utm_src=pdf-body
https://www.benchchem.com/product/b1583060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


due to free rotation around the carbon-carbon single bonds. Similarly, the ten protons on the

two phenyl rings are also equivalent. Within the phenyl rings, symmetry leads to expectations

of signals for ortho, meta, and para protons. However, in many cases, these signals overlap to

form a complex multiplet, often simply referred to as an aromatic signal.

Expected ¹H NMR Data:

Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Methyl Protons (-CH₃) ~1.7 Singlet (s) 6H

Aromatic Protons (-

C₆H₅)
~7.2-7.4 Multiplet (m) 10H

Causality Behind the Spectrum:

The methyl protons are expected to appear as a sharp singlet around 1.7 ppm. The singlet

multiplicity is due to the absence of adjacent protons (the neighboring carbon is quaternary).

Their chemical shift is in the typical aliphatic region, slightly downfield due to the weak

deshielding effect of the nearby phenyl rings.

The aromatic protons will produce a complex multiplet in the 7.2-7.4 ppm range. The subtle

differences in the electronic environments of the ortho, meta, and para protons prevent them

from being a simple singlet, resulting in overlapping signals.

Experimental Protocol: ¹H NMR Spectrum Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 2,2-diphenylpropane in ~0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Instrument Setup: Place the sample in the NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1583060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-

resolved peaks.

Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher

field instrument is recommended for better resolution of the aromatic region.

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the

signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Insight: The symmetry of 2,2-diphenylpropane is also reflected in its ¹³C NMR

spectrum, reducing the number of expected signals. Instead of 15 signals, we anticipate only

five, due to the equivalence of the two methyl groups and the two phenyl rings.[3]

Expected ¹³C NMR Data:

Signal Assignment Predicted Chemical Shift (δ, ppm)

Methyl Carbons (-CH₃) ~30

Quaternary Carbon (>C<) ~42

Aromatic Ipso-Carbon ~147

Aromatic Ortho/Meta-Carbons ~128 / ~126

Aromatic Para-Carbon ~125

Causality Behind the Spectrum:

Methyl Carbons: The two equivalent methyl carbons will give a single peak in the aliphatic

region (~30 ppm).

Quaternary Carbon: The central quaternary carbon, bonded to two phenyl groups and two

methyl groups, is unique and will appear as a single, typically low-intensity peak around 42

ppm.

Aromatic Carbons: The two phenyl rings will produce four distinct signals:
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Ipso-Carbon: The carbon directly attached to the quaternary center (~147 ppm). It is the

most deshielded aromatic carbon.

Ortho, Meta, and Para Carbons: These will appear in the typical aromatic region of ~125-

128 ppm. Differentiating them without advanced 2D NMR techniques can be challenging,

but they are expected to be distinct signals.

Experimental Protocol: ¹³C NMR Spectrum Acquisition The protocol is similar to that for ¹H

NMR, with the primary difference being the pulse program used.

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL of solvent) as

¹³C has a much lower natural abundance than ¹H.

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all

carbon signals appear as singlets. This simplifies the spectrum and improves the signal-to-

noise ratio.

Processing: Standard Fourier transformation and phasing are applied.

Diagram: NMR Structural Assignments for 2,2-Diphenylpropane

Caption: Predicted ¹H and ¹³C NMR chemical shifts for 2,2-diphenylpropane.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Theoretical Insight: IR spectroscopy is used to identify the functional groups present in a

molecule by detecting the absorption of infrared radiation corresponding to molecular

vibrations. For 2,2-diphenylpropane, we expect to see vibrations characteristic of aromatic

rings and aliphatic C-H bonds.

Expected IR Absorption Bands:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic (sp² C-H)

3000-2850 C-H Stretch Aliphatic (sp³ C-H)

1600-1450 C=C Stretch Aromatic Ring

770-730 & 710-690 C-H Bend (Out-of-plane) Monosubstituted Benzene

Causality Behind the Spectrum:

C-H Stretching: Two distinct regions for C-H stretching confirm the presence of both aromatic

(sp² hybridized) and aliphatic (sp³ hybridized) carbons. The absorptions just above 3000

cm⁻¹ are characteristic of C-H bonds on a phenyl ring, while those just below 3000 cm⁻¹ are

from the methyl groups.

Aromatic C=C Stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region are

definitive evidence for the phenyl groups.

Out-of-Plane Bending: Strong absorptions in the 770-690 cm⁻¹ range are highly

characteristic of monosubstituted benzene rings, providing information about the substitution

pattern on the aromatic rings.

Experimental Protocol: Acquiring an FT-IR Spectrum

Sample Preparation: As 2,2-diphenylpropane is a low-melting solid, it can be analyzed as a

thin film.

Melt a small amount of the sample between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates.

Allow it to cool and solidify, creating a thin film.

Background Scan: Run a background spectrum of the empty sample compartment to

subtract atmospheric H₂O and CO₂ signals.
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Sample Scan: Place the prepared salt plate in the spectrometer and acquire the sample

spectrum.

Data Analysis: Identify the major absorption bands and correlate them to the corresponding

functional groups.

Diagram: FT-IR Experimental Workflow
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Caption: Workflow for preparing a thin film sample for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Theoretical Insight: Mass spectrometry provides information about the molecular weight and

structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of

the resulting ions. Electron Ionization (EI) is a common technique that causes extensive

fragmentation, offering a "fingerprint" of the molecule.

Expected Mass Spectrum Data (EI):
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 196, corresponding to the

molecular weight of C₁₅H₁₆.[4]

Base Peak: The most intense peak (base peak) is predicted to be at m/z = 181. This

corresponds to the loss of a methyl group ([M-15]⁺). The resulting cation, (C₆H₅)₂C⁺CH₃, is a

highly stable tertiary carbocation, further stabilized by resonance with the two phenyl rings.

This stability is the driving force for this fragmentation pathway.

Other Fragments: Other significant fragments may include the tropylium ion (m/z = 91) from

further fragmentation of the phenyl-containing ions, and the phenyl cation (m/z = 77).

Summary of Key Fragments:

m/z Proposed Fragment Identity

196 [C₁₅H₁₆]⁺ Molecular Ion

181 [C₁₄H₁₃]⁺ [M - CH₃]⁺ (Base Peak)

91 [C₇H₇]⁺ Tropylium Ion

77 [C₆H₅]⁺ Phenyl Cation

Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of 2,2-diphenylpropane in a volatile solvent

like dichloromethane or hexane.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

The GC separates the sample from the solvent and any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is bombarded with high-energy electrons (typically 70 eV in EI).

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by

a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating the mass spectrum.
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Diagram: Primary Fragmentation Pathway of 2,2-Diphenylpropane
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Caption: Proposed EI-MS fragmentation of 2,2-diphenylpropane.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating

spectroscopic profile of 2,2-diphenylpropane. The high symmetry of the molecule is a

dominant theme, simplifying the NMR spectra and providing clear, interpretable data. IR

spectroscopy confirms the presence of the key aromatic and aliphatic moieties, while mass

spectrometry establishes the molecular weight and reveals a predictable fragmentation pattern

driven by cation stability. Together, these techniques offer an unambiguous analytical toolkit for

any scientist working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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